molecular formula C10H9N5 B13527600 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole

Cat. No.: B13527600
M. Wt: 199.21 g/mol
InChI Key: JIHHFUQIQWFDNF-UHFFFAOYSA-N
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Description

The compound 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: the imidazo[1,2-a]pyridine and the 5-aminopyrazole scaffold. The imidazo[1,2-a]pyridine moiety is a nitrogen-bridged heterocycle recognized for its wide spectrum of biological activities and is a key structural component in several therapeutically used drugs, such as the sedative-hypnotic Zolpidem . This scaffold has more recently gained significant attention in oncology, with derivatives demonstrating potent inhibitory activity against various cancer cell lines and specific molecular targets like the FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML) . Concurrently, the 5-aminopyrazole unit is a versatile building block in combinatorial chemistry, renowned for its role in synthesizing diverse fused heterocyclic systems with pronounced biological properties . Derivatives based on 5-aminopyrazole exhibit a broad range of pharmacological applications, including serving as anticancer agents, enzyme inhibitors, and antimicrobials . The strategic fusion of these two potent scaffolds into a single entity creates a promising chemical probe for investigating new therapeutic pathways. Researchers can leverage this compound to explore its potential as a protein kinase inhibitor, given the established role of both its constituent parts in targeted cancer therapy . Its application may also extend to antimicrobial and anti-tuberculosis research, areas where both imidazo[1,2-a]pyridine and pyrazole derivatives have shown considerable efficacy . This makes 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole a valuable tool for generating novel structure-activity relationship (SAR) data and for high-throughput screening campaigns aimed at identifying new lead compounds.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-imidazo[1,2-a]pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-7(13-14-9)8-6-12-10-3-1-2-4-15(8)10/h1-6H,(H3,11,13,14)

InChI Key

JIHHFUQIQWFDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC(=NN3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

A common synthetic route involves the reaction of 3-amino-5-hydroxypyrazole with an imidazo[1,2-a]pyridine precursor. Under acidic conditions (e.g., acetic acid or phosphoric acid) and moderate heating, cyclocondensation occurs to form the fused heterocyclic system.

  • Reagents: 3-amino-5-hydroxypyrazole, imidazo[1,2-a]pyridine derivative, acetic acid or phosphoric acid.
  • Conditions: Heating at 60–130 °C, controlled pH.
  • Outcome: Formation of the pyrazole ring bearing the amino group at position 3 and the imidazo[1,2-a]pyridine substituent at position 5.

Multicomponent Reactions (MCRs)

MCRs provide a versatile platform for synthesizing fused heterocycles by combining multiple reactants in a single step. For example, the reaction of 2-aminopyridines, aldehydes, and α-haloketones under catalytic conditions can generate imidazo[1,2-a]pyridine cores, which can be further functionalized to introduce the pyrazole moiety.

  • Catalysts: Zirconium tetrachloride (ZrCl4), indium chloride (InCl3), or acid catalysts.
  • Solvents: Polyethylene glycol (PEG-400), ethanol, or solvent-free conditions.
  • Temperature: 65–130 °C, sometimes assisted by microwave irradiation.
  • Advantages: High atom economy, shorter reaction times, and good yields.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

A green chemistry approach uses microwave irradiation to promote the condensation of 2-aminopyridines with α-bromoketones or α-bromoesters without solvents or catalysts. This method efficiently yields imidazo[1,2-a]pyridine derivatives, which can be further reacted with pyrazole precursors.

  • Conditions: Microwave irradiation at 65 °C, 100 W power, reaction time ~15 minutes.
  • Yields: Up to 90% for imidazo[1,2-a]pyridine derivatives.
  • Benefits: Environmentally friendly, cost-effective, and rapid synthesis.

Data Table: Summary of Preparation Conditions and Yields

Method Key Reagents Catalyst/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Cyclocondensation 3-amino-5-hydroxypyrazole + imidazo compound Acetic acid or phosphoric acid 60–130 Several hours Moderate to High Requires controlled pH, moderate heating
Multicomponent Reaction (MCR) 2-aminopyridine + aldehyde + α-haloketone ZrCl4 (10 mol%), PEG-400 solvent 75 4 hours Moderate to High Catalyst and solvent choice critical for yield
Microwave-Assisted 2-aminopyridine + α-bromoketone None (solvent- and catalyst-free) 65 (microwave) 15 minutes Up to 90 Rapid, green synthesis with excellent yields

Mechanism of Action

The mechanism of action of 5-{imidazo[1,2-a]pyridin-3-yl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Imidazo[1,2-a]pyridine Derivatives
  • 6,8-Dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]pyridine: Exhibits potent antileishmanial activity (IC50 < 10 μM), outperforming miltefosine and pentamidine against Leishmania donovani .
  • Imidazo[1,2-a]pyridine-3-amines : Demonstrated antituberculosis activity (IC90: 1.5–4.4 μM) but showed cytotoxicity against VERO cells (selectivity index: 0.4–2.5), limiting therapeutic utility .
Pyrazole-Imidazo Hybrids
  • Pyrazole-substituted imidazo[1,2-a]pyridine hybrids : Synthesized via multi-component reactions, these hybrids exhibit broad-spectrum activity, though specific data on the target compound remain unexplored .
  • 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives: Display antifungal activity against Candida albicans, with SAR studies highlighting the importance of the imidazo-pyridinyl scaffold .
Pyrazolopyrimidine Derivatives
  • Pyrazolo[1,2-a]pyrazole disazo chromophores : Used in dye synthesis, these compounds lack direct pharmacological relevance but demonstrate the versatility of fused pyrazole systems .

Antimicrobial Activity Comparison

Compound Class Target Microbes MIC (µg/ml) Key Findings Reference
Pyrazole derivatives E. coli, B. subtilis 25–50 No activity against C. albicans
Imidazo[1,2-a]pyridines Leishmania spp. IC50 < 10 μM Superior to standard drugs
3-Imidazo[1,2-a]pyridinylpropenones C. albicans Not specified Novel antifungal pharmacophore

Cytotoxicity and Selectivity

  • Imidazo[1,2-a]pyridine-3-amines : High cytotoxicity (SI < 3) despite antituberculosis efficacy, emphasizing the need for structural optimization .

Structure-Activity Relationships (SAR)

  • Substituent position : Bromine at position 3 (e.g., 3-bromoimidazo[1,2-a]pyrimidine) enhances halogen bonding but may increase toxicity .
  • Amino group role: The 3-amino group in the target compound may improve solubility or target binding, analogous to COX-2 inhibitory pyrazolopyrimidines .
  • Hybrid scaffolds : Combining pyrazole with imidazo[1,2-a]pyridine could synergize antimicrobial and antiparasitic activities .

Biological Activity

3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring fused with an imidazo[1,2-a]pyridine moiety , which contributes to its unique reactivity and biological interactions. The presence of both amino and imidazo groups enhances its potential as a therapeutic agent. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms in the compound.

Anticancer Properties

Research indicates that 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole exhibits potent anticancer activity through various mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of kinases involved in cancer progression, particularly targeting vascular endothelial growth factor receptors (VEGFR), crucial for tumor angiogenesis .
  • Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can effectively inhibit cell proliferation across various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Anti-Inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been demonstrated to reduce levels of pro-inflammatory cytokines such as TNF-α in vitro and in vivo . The mechanism involves the inhibition of signaling pathways associated with inflammation, particularly through the modulation of MAPK pathways .

Summary Table of Biological Activities

Activity TypeMechanism of ActionTarget Cell LinesIC50 Values (µM)
AnticancerKinase inhibition (VEGFR)MCF7, A5493.79 - 42.30
Anti-inflammatoryTNF-α inhibitionMacrophages< 10
OtherInhibition of HSP27 phosphorylationVariousVaries

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyrazole derivatives, 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole was found to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This was associated with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this compound by evaluating its impact on TNF-α production in macrophages. The results indicated that treatment with 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole significantly reduced TNF-α levels, suggesting its potential for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole and its derivatives?

The compound can be synthesized via Knoevenagel condensation of imidazo[1,2-a]pyridine carbaldehydes with active methylene ketones under basic conditions, as demonstrated in antifungal derivative syntheses . Alternatively, diazonium salt formation from 5-aminopyrazole precursors followed by cyclization with active methylene compounds yields fused pyrazoloazines (e.g., pyrazolo[5,1-c][1,2,4]triazines) . Acid-catalyzed cyclization methods are also effective for pyrazolo[1,5-a]pyrimidine derivatives .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy (1H and 13C) is essential for confirming regiochemistry and substituent positions, as shown in antifungal derivative studies .
  • Mass spectrometry (exact mass analysis) validates molecular composition, especially for analogs with isotopic or halogen substituents .
  • HPLC purity checks ensure compound integrity before biological testing .

Q. How is the biological activity of this compound typically screened in preliminary studies?

  • Antimicrobial activity : Microdilution assays against Candida albicans or mycobacterial strains (e.g., MIC determination) .
  • Kinase inhibition : Enzymatic assays (e.g., Fyn kinase inhibition via ATP-binding competition) .
  • Cytotoxicity : Screening against Vero or cancer cell lines to assess therapeutic windows .

Advanced Research Questions

Q. How can synthetic yields be optimized for imidazo[1,2-a]pyridine-pyrazole hybrids?

  • Solvent selection : Polar aprotic solvents (DMF, NMP) enhance reactivity in cyclization steps .
  • Catalysis : Mild bases (Na2CO3) or acidic conditions improve regioselectivity in heterocycle formation .
  • Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the pyrazole C3 position enhances antifungal activity .
  • Bioisosteric replacement : Replacing imidazo[1,2-a]pyridine with pyrimidine or quinazoline moieties modulates kinase selectivity .
  • Pharmacophore mapping : Molecular docking (using Discovery Studio or AutoDock) identifies key interactions with targets like Fyn kinase .

Q. How can researchers validate the compound’s mechanism of action against tuberculosis or cancer?

  • Target engagement assays : Use recombinant Fyn kinase or mycobacterial enzymes to measure inhibition kinetics .
  • Gene knockout studies : Compare activity in wild-type vs. Fyn-deficient cell lines to confirm target specificity .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in bacterial or cancer cell lysates .

Q. How should contradictions in bioactivity data (e.g., variable MIC values) be addressed?

  • Assay standardization : Ensure consistent inoculum sizes and growth media across labs .
  • Strain-specific factors : Test against diverse pathogen panels (e.g., drug-resistant Candida or Mycobacterium strains) .
  • Solubility controls : Use co-solvents (DMSO) below cytotoxic thresholds to avoid false negatives .

Q. What advanced analytical methods resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded spectra .
  • X-ray crystallography : Determines absolute configuration for chiral analogs .
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass for novel derivatives .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics simulations : Evaluate binding stability with targets (e.g., Fyn kinase) over nanosecond timescales .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Q. What protocols ensure compound stability during long-term storage?

  • Storage conditions : Keep under inert gas (argon) at –20°C to prevent oxidation .
  • Lyophilization : Stabilize hygroscopic derivatives as lyophilized powders .
  • Periodic HPLC checks : Monitor degradation (e.g., imidazole ring hydrolysis) over time .

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